molecular formula C5H9ClF3N3 B3094653 6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride CAS No. 1260585-15-6

6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride

Cat. No. B3094653
CAS RN: 1260585-15-6
M. Wt: 203.59 g/mol
InChI Key: MMTBEVIJTGQIQB-UHFFFAOYSA-N
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Description

The compound “6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride” likely belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, analogous to benzene and pyridine, and consists of two nitrogen atoms at positions 1 and 3, and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring substituted at the 6-position with a trifluoromethyl group. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity, polarity, and lipophilicity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and influence its solubility in different solvents. The pyrimidine ring is planar and aromatic, which could contribute to the compound’s stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Analogues : Studies by Sukach et al. (2015) focused on the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues, utilizing 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This work highlights the application in developing novel organic compounds.
  • Reactions with N-Bromosuccinimide : Mukarramov (2014) conducted research on hydrochlorides of 2, 3-tri(tetra)methylene-3, 4dihydropyrimidine-4-ones, including their reactions with N-bromosuccinimide and bromine, contributing to the understanding of electrophilic substitution in pyrimidine derivatives.
  • Insecticidal/Acaricidal Evaluation : Zhang et al. (2019) explored novel pyrimidinamine derivatives containing phenyloxazole moiety, demonstrating applications in insecticidal activities.

Material Science and Polymer Research

  • Fluorinated Polyimides : Madhra et al. (2002) investigated fluorinated polyimides derived from novel trifluoromethylated pyrimidines. Their research contributes to the development of materials with specific properties like low water absorption and high thermal stability.
  • Polyimide Thin Films : Ge et al. (1998) conducted studies on polyimide thin films containing trifluoromethyl groups, focusing on their surface properties through surface-enhanced Raman scattering and second harmonic generation.

Medicinal Chemistry

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : Palanki et al. (2000) explored pyrimidine derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, which is significant in the context of drug discovery and development.

Miscellaneous Applications

  • Synthesis of Novel Imidazo [1,2-a]pyrimidine Compounds : Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds, which indicates the versatility of pyrimidinamine derivatives in creating diverse chemical structures.

properties

IUPAC Name

6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N3.ClH/c6-5(7,8)3-1-2-10-4(9)11-3;/h3H,1-2H2,(H3,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTBEVIJTGQIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g (45.11 mmol) of 4-trifluoromethyl-pyrimidin-2-ylamine and 0.065 g of palladium 10 wt. % on activated carbon in 5 ml of isopropanol was added 45 ml of a solution of hydrochloric acid in isopropanol (5-6 N). The mixture was shaken at 40° C. under hydrogen pressure of 4 atmospheres until hydrogen uptake ceased. The catalyst was removed by filtration and washed with isopropanol. The filtrate was evaporated to dryness to afford 12.14 g of pure product as a white solid.
Quantity
10 g
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reactant
Reaction Step One
[Compound]
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solution
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45 mL
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0 (± 1) mol
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reactant
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5 mL
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solvent
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0 (± 1) mol
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0.065 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride
Reactant of Route 2
6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride
Reactant of Route 3
6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride
Reactant of Route 4
6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride
Reactant of Route 5
6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride
Reactant of Route 6
6-(Trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride

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